Propylene glycol monooleate
Description
Structure
2D Structure
Properties
CAS No. |
1330-80-9 |
|---|---|
Molecular Formula |
C21H40O3 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
2-hydroxypropyl (E)-octadec-9-enoate |
InChI |
InChI=1S/C21H40O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23)24-19-20(2)22/h10-11,20,22H,3-9,12-19H2,1-2H3/b11-10+ |
InChI Key |
ZVTDEEBSWIQAFJ-ZHACJKMWSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(C)O |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(C)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(C)O |
Other CAS No. |
1330-80-9 |
physical_description |
Liquid |
Origin of Product |
United States |
Synthesis Methodologies and Reaction Engineering
Conventional Esterification Pathways
The conventional synthesis of propylene (B89431) glycol monooleate relies on two main esterification pathways: direct esterification and transesterification.
Direct Esterification of Oleic Acid with Propylene Glycol
Direct esterification involves the reaction of oleic acid with propylene glycol. smolecule.comfao.org This process is typically conducted at elevated temperatures, often in the range of 150-200 °C, to facilitate the formation of the ester bond. evitachem.com The reaction is an equilibrium process, and to drive it towards the formation of the monoester, the removal of water, a byproduct, is crucial. evitachem.com Under practical conditions, this method can yield a product containing approximately 55% to 60% propylene glycol monoester, with the remainder being diester and unreacted starting materials. google.comgoogle.com
One specific laboratory-scale synthesis involves reacting one mole of 1,2-propylene glycol with 0.5 mole of oleic acid in xylene, using p-toluene sulfonic acid as a catalyst. The mixture is refluxed for two hours to yield a product that is approximately 70% pure propylene glycol monooleate before further purification. prepchem.com The resulting this compound is a mixture of isomers, with the oleoyl (B10858665) group predominantly attached to the primary hydroxyl position (around 80%) and the rest at the secondary position of the 1,2-propylene glycol. prepchem.com
Transesterification Processes Involving Propylene Glycol and Oleic Acid Derivatives
Transesterification offers an alternative route to this compound. This can involve reacting propylene glycol with triglycerides (fats or oils) or with fatty acid esters, such as methyl oleate (B1233923). evitachem.comgoogle.com The interesterification of triglycerides with propylene glycol is a commonly utilized commercial process, often proceeding at high temperatures between 350°F and 450°F (approximately 177°C to 232°C). google.comgoogle.com Another approach is the reaction of propylene glycol with fatty acid methyl esters. google.com This reaction is catalyzed and results in a mixture of mono- and diesters of propylene glycol after the removal of the alcohol byproduct (e.g., methanol) and any excess reactants. google.com
Catalytic Approaches in this compound Synthesis
Acid-Catalyzed Reactions
Acid catalysts are commonly employed in the direct esterification of oleic acid and propylene glycol. evitachem.com Both homogeneous and heterogeneous acid catalysts can be used. Homogeneous catalysts like sulfuric acid and p-toluenesulfonic acid are effective but can be corrosive and difficult to separate from the final product. evitachem.comatamankimya.com For instance, reacting oleic acid with propylene glycol in the presence of p-toluene sulfonic acid is a known method. prepchem.com Heterogeneous acid catalysts, such as certain metal oxides and sulfonic acid-functionalized resins, offer the advantage of easier separation and potential for reuse. atamankimya.comresearchgate.net
Alkali and Lewis Acid Catalysis
Alkali catalysts, such as sodium hydroxide (B78521) or potassium hydroxide, are typically used in the transesterification of triglycerides with propylene glycol. evitachem.com These reactions generally occur at more moderate temperatures compared to direct esterification, around 60-120 °C. evitachem.com Another approach involves reacting oleic acid with propylene oxide in the presence of a strong alkali like potassium hydroxide. google.com Lewis acids, such as boron trifluoride and aluminum chloride, have also been used as catalysts in the synthesis of this compound, although their industrial application can be limited by issues such as product coloration and odor. google.comastm.org
Enzymatic Esterification: Biocatalysis
Enzymatic esterification using lipases presents a greener and more selective alternative to conventional chemical catalysis for producing this compound. nih.gov Lipases can catalyze the esterification of oleic acid with propylene glycol under milder reaction conditions, often leading to higher purity products. tandfonline.comresearchgate.net For example, lipases from Aspergillus niger and Rhizopus delemar have been shown to synthesize esters from oleic acid and propylene glycol. nih.gov
In one study, the enzymatic esterification of oleic acid and propylene glycol was carried out using an immobilized lipase (B570770) in tertiary butyl alcohol. google.com The reaction, conducted at 50°C for 6 hours, resulted in an ester synthesis ratio of 93.7%, with the product containing 92.1% this compound and only 1.6% propylene glycol dioleate. google.com The use of molecular sieves in the reaction mixture helps to remove water, thereby shifting the equilibrium towards ester formation. google.com The choice of solvent can also significantly impact the selectivity of the enzymatic reaction, with some solvent systems favoring the production of the monoester. dss.go.th
Table 1: Comparison of Synthesis Methodologies for this compound
| Synthesis Pathway | Typical Catalyst | Temperature Range (°C) | Key Advantages | Key Challenges |
|---|---|---|---|---|
| Direct Esterification | Acid catalysts (e.g., H₂SO₄, p-TSA) | 150 - 200 | Readily available reactants | High temperatures, catalyst removal, byproduct (water) management |
| Transesterification (from Triglycerides) | Alkali catalysts (e.g., NaOH, KOH) | 177 - 232 | Utilizes fats and oils as feedstock | High temperatures, complex product mixture |
| Transesterification (from Methyl Esters) | Acid or base catalysts | Varies | Can be more controlled than from triglycerides | Additional step of methyl ester production |
| Enzymatic Esterification | Lipases | 40 - 70 | High selectivity, mild conditions, environmentally friendly | Higher catalyst cost, potential for enzyme deactivation |
Table 2: Research Findings on this compound Synthesis
| Study Focus | Key Findings | Reference |
|---|---|---|
| Direct Esterification | Reaction of 1 mole 1,2-propylene glycol with 0.5 mole oleic acid in xylene with p-toluene sulfonic acid catalyst yielded ~70% pure this compound. The product was a mix of ~80% primary and 20% secondary esters. | prepchem.com |
| Enzymatic Synthesis | Using immobilized lipase sp-382, an ester synthesis ratio of 93.7% was achieved, with the product containing 92.1% this compound and 1.6% propylene glycol dioleate at 50°C. | google.com |
| Transesterification | Interesterification of triglycerides with propylene glycol is a common commercial method, operating at 350-450°F (177-232°C). | google.comgoogle.com |
Lipase-Mediated Synthesis (e.g., Immobilized SMG1-F278N lipase)
Enzymatic synthesis of propylene glycol monoesters (PGME) represents a significant advancement over traditional chemical methods. researchgate.net A notable example is the use of the immobilized SMG1-F278N lipase, derived from Malassezia globosa, for the esterification of propylene glycol with oleic acid. researchgate.netdntb.gov.ua This biocatalytic approach is recognized for its mild reaction conditions and high selectivity. researchgate.net The use of immobilized enzymes, such as Novozym 435 (from Candida antarctica), is also common in the production of PGMEs, offering high yield and facilitating enzyme reuse, which is crucial for industrial applications. google.comacs.org Immobilization can be achieved through various methods, including adsorption and covalent bonding, which can enhance enzyme stability and activity under various reaction conditions. mdpi.comgoogle.com
Substrate Selectivity and Stereoselectivity in Biocatalytic Systems
Biocatalytic systems are distinguished by their high degree of selectivity, a critical factor in producing specific isomers of this compound. researchgate.net Lipases can exhibit selectivity based on the structure of the substrate, including the carbon chain length and degree of unsaturation of the fatty acid. conicet.gov.ar
A key aspect of this selectivity is regioselectivity , which refers to the enzyme's preference for a specific position on the substrate molecule. For instance, the immobilized SMG1-F278N lipase shows a distinct preference for 1,3-propylene glycol over 1,2-propylene glycol. researchgate.net Molecular docking studies have suggested that 1,3-propylene glycol binds more favorably to the active site of this enzyme. researchgate.net This selectivity is fundamental in controlling the structure of the resulting ester.
Furthermore, stereoselectivity is crucial when dealing with chiral molecules like 1,2-propylene glycol. The enzyme's ability to distinguish between enantiomers can lead to the production of optically pure esters. nih.gov The design and modification of the enzyme's substrate cavity through protein engineering can further enhance both substrate and stereoselectivity, allowing for the synthesis of novel products with high purity. nih.gov
Optimization of Biocatalytic Reaction Parameters (e.g., Molar Ratio, Enzyme Loading, Water Content, Temperature)
To maximize the yield and efficiency of the lipase-mediated synthesis of this compound, several reaction parameters must be carefully optimized. These parameters influence the reaction rate and the final product composition. usim.edu.myacs.org
Molar Ratio of Substrates : The ratio of propylene glycol to oleic acid is a critical factor. An excess of propylene glycol often favors the formation of the monoester over the diester. For the synthesis of 1,3-propylene glycol monooleate using SMG1-F278N lipase, a molar ratio of 1,3-propylene glycol to oleic acid of 5:1 was found to be optimal. researchgate.net
Enzyme Loading : The amount of enzyme used directly impacts the reaction rate. Increasing the enzyme concentration generally increases the reaction rate up to a certain point, after which the effect may plateau. researchgate.net For the SMG1-F278N system, an enzyme loading of 7.5% (w/w, based on total substrates) was identified as optimal. researchgate.net
Water Content : Water activity is a crucial parameter in esterification reactions, as water is a byproduct. Controlling the water content, often by using a vacuum or molecular sieves, can shift the reaction equilibrium towards product formation. google.com In the synthesis using SMG1-F278N, the addition of 7% water (w/w, based on total substrates) yielded the best results. researchgate.net
Temperature : Temperature affects both the enzyme's activity and stability. While higher temperatures can increase the reaction rate, they can also lead to enzyme denaturation. acs.orgresearchgate.net The optimal temperature must balance these two effects. For the SMG1-F278N lipase, the maximum yield was achieved at 30°C. researchgate.net In other systems, such as with Novozym 435, optimal temperatures can range from 50°C to 60°C. acs.orgacs.org
Below is an interactive table summarizing the optimized parameters for the synthesis of this compound using different lipase systems.
| Lipase System | Parameter | Optimal Value | Reference |
|---|
Process Optimization and Yield Enhancement in Industrial Production
On an industrial scale, the production of propylene glycol esters focuses on maximizing yield and purity while minimizing costs. This involves optimizing the entire process, from raw material handling to final product purification. diplomatacomercial.com Processes are designed to be efficient and sustainable, often involving the recycling of unreacted materials. bcrec.id
For this compound, high-yield synthesis can be achieved by reacting propylene oxide with a fatty acid in the presence of a catalyst. google.com Key optimization strategies include:
Catalyst Management : The choice and handling of the catalyst are critical. After the reaction, the catalyst is typically neutralized with an acid, forming a salt that can be separated from the product mixture by filtration. google.com
Temperature and Pressure Control : The reaction temperature and pressure are carefully controlled to favor monoester formation and suppress the creation of byproducts like polypropylene (B1209903) glycol. google.com For instance, when using propylene oxide, temperatures between 115°C and 130°C at pressures of 2 to 5 atmospheres are effective for producing a high monoester content. google.com
Purification : After the primary reaction, the crude product contains a mixture of monoesters, diesters, unreacted starting materials, and byproducts. fao.org Purification techniques such as distillation (including molecular distillation) are employed to separate the desired monoester, achieving purities of 90% or higher. google.comfao.orgprepchem.com Washing with water and treatment with adsorbents like activated carbon can also be used to remove impurities and improve color and odor. google.com
Control of Isomeric Purity and Ester Distribution
The final composition of the propylene glycol oleate product is a critical quality attribute. Controlling the isomeric purity and the distribution between mono- and diesters is a primary goal of the synthesis process. fao.orgfao.org
Regioisomeric Considerations (Primary vs. Secondary Hydroxyl Positions)
Propylene glycol (specifically 1,2-propanediol) has two hydroxyl groups at different positions: a primary (-CH₂OH) and a secondary (>CHOH) group. These two positions have different chemical reactivities, which leads to the formation of regioisomers during esterification.
In a typical chemical synthesis, the oleoyl group can attach to either hydroxyl group. The resulting product is a mixture of these isomers. It has been reported that the esterification of 1,2-propylene glycol with oleic acid typically yields a product mixture containing approximately 80% of the oleoyl group at the primary hydroxyl position and 20% at the secondary position. prepchem.com The preference for the primary position is due to its lower steric hindrance compared to the secondary position. Enzymatic synthesis can offer higher regioselectivity, potentially leading to a purer product with a higher proportion of one isomer. researchgate.net
Mono- and Diester Distribution Control
The final product of the reaction between propylene glycol and oleic acid is typically a mixture of this compound (one fatty acid chain) and propylene glycol dioleate (two fatty acid chains). fao.org For many applications, a high concentration of the monoester is desired. google.com The ratio of mono- to diesters can be controlled by adjusting the reaction conditions.
The most significant factor influencing this distribution is the molar ratio of the reactants. Using an excess of propylene glycol relative to the fatty acid shifts the equilibrium towards the formation of the monoester. google.com Conversely, using an excess of the fatty acid would favor the production of the diester.
Other process parameters also play a role. For example, in the reaction of fatty acids with propylene oxide, lower temperatures and pressures below 2 atmospheres have been shown to decrease the monoester-to-diester ratio. google.com Careful control of reaction time, temperature, and catalyst allows for the production of propylene glycol monoester compositions with less than 15% diester content. google.com
The following table illustrates how reaction conditions can influence the product composition, specifically the monoester to diester ratio.
| Temperature (°C) | Pressure | Monoester (%) | Diester (%) | Monoester to Diester Mole Ratio | Reference |
|---|
Advanced Characterization and Analytical Techniques
Chromatographic Methodologies
Chromatography is an indispensable tool for separating the components of propylene (B89431) glycol monooleate from complex mixtures and for evaluating its purity. Gas chromatography and thin-layer chromatography are two of the most commonly employed methods.
Gas Chromatography (GC) for Compositional Analysis and Purity Assessment
Gas chromatography (GC) is a powerful technique for the qualitative and quantitative analysis of propylene glycol monooleate. google.com It is particularly effective for determining the purity of the compound and for identifying and quantifying any impurities or related substances. google.com In a typical GC analysis, the sample is first derivatized to increase its volatility. A common derivatization process involves silylation, where agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) are used to convert the hydroxyl groups into trimethylsilyl (B98337) ethers. fao.org This step is crucial as it prevents peak tailing and improves the chromatographic resolution.
The derivatized sample is then injected into a gas chromatograph, which is typically equipped with a capillary column and a flame ionization detector (FID). fao.orgpublisso.de The column, often a fused silica (B1680970) capillary column with a non-polar stationary phase like 95% methyl- 5% phenyl silicone, separates the components based on their boiling points and interaction with the stationary phase. fao.org The retention time, the time it takes for a component to travel through the column, is used for identification by comparing it to that of a known standard. fao.org For instance, in an analysis of a Terminalia catappa nut extract, this compound was identified as a major component with a significant peak in the GC-MS chromatogram. researchgate.net
The purity of this compound can be determined by measuring the area of its corresponding peak relative to the total area of all peaks in the chromatogram. google.com For example, one production method reported a purity of 95% for this compound as determined by GC immediately after the reaction. google.com Another reported a purity of 94%. google.com The use of an internal standard, such as n-heptadecane, can improve the accuracy of quantification. fao.org
Table 1: Typical Gas Chromatography (GC) Parameters for this compound Analysis
| Parameter | Value/Description |
| Column Type | Fused silica capillary column |
| Stationary Phase | 95% methyl- 5% phenyl silicone or similar polarity |
| Column Dimensions | 12-25 m length, 0.25-0.35 mm internal diameter, 0.1-0.2 µm film thickness |
| Injection Mode | Split or on-column injection |
| Detector | Flame Ionization Detector (FID) |
| Derivatization Agents | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), TMCS (Trimethylchlorosilane) |
| Internal Standard | n-heptadecane |
This table presents typical parameters and may vary depending on the specific analytical method and instrumentation.
Thin-Layer Chromatography (TLC) for Component Separation
Thin-layer chromatography (TLC) is a simple, rapid, and versatile technique used for the separation of lipids, including esters like this compound. nih.govaocs.org It is particularly useful for the qualitative analysis of a sample, allowing for the separation of different lipid classes based on their polarity. aocs.orgrockefeller.edu In TLC, a stationary phase, typically a silica gel-coated plate, and a mobile phase, a solvent system, are used. rockefeller.edu
For the separation of neutral lipids, a common mobile phase consists of a mixture of nonpolar solvents like hexane (B92381) or petroleum ether, a slightly more polar solvent like diethyl ether, and a small amount of an acid like acetic acid to ensure proper migration of free fatty acids. aocs.orgrockefeller.edu The components of the mixture are separated based on their differential partitioning between the stationary and mobile phases. column-chromatography.com Less polar compounds, such as triglycerides, will travel further up the plate, resulting in a higher retention factor (Rf) value, while more polar compounds, like mono- and diglycerides, will have lower Rf values. researchgate.net
After development, the separated components are visualized. This can be achieved by spraying the plate with a reagent like primulin and viewing it under UV light or by exposing it to iodine vapor, which binds to the double bonds in the fatty acid chains. aocs.orgrockefeller.edu TLC is an effective method for the initial screening of this compound samples to identify the presence of other components like free fatty acids, di- and triglycerides, and unreacted propylene glycol. researchgate.net
Table 2: Example Thin-Layer Chromatography (TLC) System for Lipid Separation
| Component | Description |
| Stationary Phase | Silica gel coated plate |
| Mobile Phase | Hexane: Diethyl Ether: Acetic Acid (e.g., 80:20:1.5 by volume) |
| Visualization | Iodine vapor or primulin spray with UV light |
This table provides an example of a TLC system; the specific solvent ratios and visualization methods can be adjusted based on the separation requirements.
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and functional group identification of this compound. Infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry each provide detailed information about the molecule's architecture.
Infrared Spectroscopy (IR) for Functional Group Identification and Fingerprinting
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that confirm its ester structure. A strong absorption peak is typically observed in the region of 1735-1750 cm⁻¹, which is indicative of the C=O stretching vibration of the ester group. scitepress.orgresearchgate.net
Other significant peaks include the C-O stretching vibrations of the ester group, which appear in the fingerprint region, typically around 1170-1180 cm⁻¹. researchgate.net The presence of a hydroxyl (-OH) group from the propylene glycol moiety is indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the alkane chain are observed around 2850-3000 cm⁻¹. scitepress.org Furthermore, the presence of the double bond in the oleic acid chain can be identified by a peak around 3006 cm⁻¹ corresponding to the =C-H stretching vibration. researchgate.net By comparing the IR spectrum of a sample to that of a known standard or by analyzing the presence and position of these characteristic peaks, the identity and purity of this compound can be confirmed.
Table 3: Characteristic Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3404 | O-H Stretch (broad) | Hydroxyl |
| ~3006 | =C-H Stretch | Alkene |
| 2850-3000 | C-H Stretch | Alkane |
| 1735-1750 | C=O Stretch | Ester |
| 1170-1180 | C-O Stretch | Ester |
This table presents typical IR absorption bands. The exact peak positions can vary slightly depending on the sample state and instrument.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., Proton NMR, Fluorine Magnetic Resonance)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the molecular structure of this compound. researchgate.net Both Proton (¹H) NMR and Carbon-13 (¹³C) NMR are used for this purpose.
In the ¹H NMR spectrum of this compound, the protons in different chemical environments will resonate at different frequencies, providing a map of the molecule's proton framework. Key signals include those from the protons on the double bond of the oleic acid chain, typically found in the downfield region. libretexts.org The protons on the propylene glycol backbone will also show characteristic signals, with their chemical shifts influenced by the neighboring ester and hydroxyl groups. chemicalbook.comsysu.edu.cn The integration of the peaks in the ¹H NMR spectrum provides the ratio of the number of protons in different environments.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbonyl carbon of the ester group is readily identified by its characteristic downfield chemical shift. spectrabase.comsigmaaldrich.com The carbons of the double bond and the carbons of the propylene glycol moiety also have specific chemical shift ranges. By analyzing both ¹H and ¹³C NMR spectra, the complete chemical structure of this compound can be confirmed.
Table 4: Predicted ¹H NMR Chemical Shifts for Propylene Glycol Moiety
| Proton Assignment | Approximate Chemical Shift (ppm) |
| -CH(OH)- | ~3.9 |
| -CH₂-O-C=O | ~3.4-3.6 |
| -CH₃ | ~1.1 |
This table provides approximate chemical shifts based on known data for propylene glycol. chemicalbook.com Actual shifts in this compound will be influenced by the oleate (B1233923) chain.
Mass Spectrometry (MS) Applications
Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of this compound. When coupled with gas chromatography (GC-MS), it becomes a powerful tool for identifying and quantifying the compound in complex mixtures. researchgate.nethmdb.ca
In mass spectrometry, the molecule is ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z). massbank.jp The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. massbank.jp The fragmentation pattern, which is the collection of peaks corresponding to the different fragments of the molecule, provides valuable structural information. For instance, characteristic fragments can be observed that correspond to the loss of the propylene glycol moiety or parts of the oleic acid chain. This fragmentation pattern serves as a molecular fingerprint that can be used to confirm the identity of the compound. massbank.jp Predicted GC-MS spectra can also serve as a guide for identification, though experimental confirmation is necessary. hmdb.ca
Table 5: Selected Mass-to-Charge (m/z) Ratios from the Electron Ionization (EI) Mass Spectrum of this compound
| m/z | Relative Intensity | Possible Fragment |
| 340 | Low | Molecular Ion [M]⁺ |
| 264 | High | [M - C₃H₇O₂]⁺ |
| 58 | High | [C₃H₆O]⁺ |
| 45 | Very High | [C₂H₅O]⁺ |
| 43 | High | [C₃H₇]⁺ or [CH₃CO]⁺ |
This table is based on publicly available mass spectral data for this compound. massbank.jp The relative intensities and fragment assignments are for illustrative purposes.
Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry)
Thermal analysis techniques are fundamental in assessing the thermal stability and phase behavior of this compound and related esters. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are prominently used for this purpose.
Differential Scanning Calorimetry (DSC) measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is employed to determine the phase change enthalpy and melting temperature range of materials. nih.gov For instance, in studies of propylene glycol ester solvates, DSC has been instrumental. Research on crystalline solvates of propylene glycol esters, such as the monocaprylate and monolaurate, revealed that these forms are stable up to 70 °C. nih.govacs.org Beyond this temperature, the lattice melts, leading to the dissolution of the active ingredient within the molten ester. nih.govacs.org DSC analysis can also be used to observe phenomena like devitrification. researchgate.net
Thermogravimetric Analysis (TGA) monitors the mass of a sample over time as the temperature changes. This technique provides data on the thermal stability and decomposition of the material. TGA has been used to analyze propylene glycol solvates, demonstrating that a higher temperature is needed to remove propylene glycol compared to water or ethanol (B145695), which points to increased thermal stability. google.com In studies involving epoxidized this compound as a bioplasticizer for PVC, TGA was used to investigate the thermal and thermo-oxidative stability of the resulting PVC samples. researchgate.net
The table below summarizes findings from thermal analysis of propylene glycol esters.
| Technique | Sample | Key Findings | Reference |
| Differential Scanning Calorimetry (DSC) | Propylene Glycol Ester Solvates | Stable up to 70 °C, after which melting of the lattice occurs. | nih.govacs.org |
| Thermogravimetric Analysis (TGA) | Propylene Glycol Solvate of Celecoxib Sodium Salt | Demonstrates the thermal stability imparted by propylene glycol. | google.com |
| Thermogravimetric Analysis (TGA) | PVC with Epoxidized this compound | Investigated thermal and thermo-oxidative stability. | researchgate.net |
Other Physico-Chemical Analytical Methods for Ester Characterization
Beyond thermal analysis, a variety of other physico-chemical methods are essential for a full characterization of propylene glycol esters like the monooleate. These techniques provide insights into the compound's structure, purity, and other physical properties.
Chromatographic Techniques are widely used for separation and quantification.
Gas Chromatography (GC) is a common method for determining the purity of this compound. google.com It can also be used to simultaneously measure the total monoester and free propylene glycol content in ester products using a capillary column and a flame ionization detector. google.com
High-Performance Liquid Chromatography (HPLC) with evaporative light scattering detection has been established for the determination of propylene glycol stearate (B1226849).
Spectroscopic Techniques provide structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy (both solution and solid-state) is a powerful tool for identifying the structure of propylene glycol esters. Solid-state NMR can confirm the presence of the ester within a crystal lattice, as indicated by narrow, well-defined peaks. acs.org
Fourier Transform Infrared Spectroscopy (FTIR) is used to analyze the chemical structure of materials, such as in studies of plasticized PVC containing epoxidized this compound. researchgate.net
Other Methods are used to determine specific physical properties.
Powder X-Ray Diffractometry (PXRD) is crucial for analyzing the crystalline structure of solid forms, such as propylene glycol ester solvates, and can be used to identify isomorphic solvates. nih.govacs.org
Vapor Pressure Osmometry can be utilized for studying the self-association of related compounds in aqueous solutions. uni-regensburg.de
The following table presents a summary of various analytical methods used for the characterization of propylene glycol esters.
| Analytical Method | Purpose | Application Example | Reference |
| Gas Chromatography (GC) | Purity and Composition Analysis | Determining the purity of this compound to be 95%. | google.com |
| Nuclear Magnetic Resonance (NMR) | Structural Elucidation | Identifying precipitates as crystalline solvates of propylene glycol esters. | nih.govacs.org |
| Powder X-Ray Diffractometry (PXRD) | Crystalline Structure Analysis | Characterizing the isomorphic nature of propylene glycol ester solvates. | nih.govacs.org |
| Fourier Transform Infrared Spectroscopy (FTIR) | Chemical Structure Analysis | Analyzing PVC samples plasticized with epoxidized esters. | researchgate.net |
| High-Performance Liquid Chromatography (HPLC) | Quantitative Analysis | Determination of propylene glycol stearate in mixed emulsifiers. |
Interfacial Phenomena and Emulsion Science
Mechanisms of Emulsification and Emulsion Formation
Emulsification is the process of dispersing one immiscible liquid into another, such as oil into water, to form an emulsion. longchangextracts.com These systems are inherently thermodynamically unstable due to the unfavorable contact between the two phases and differences in their densities. nih.gov To create an emulsion and ensure its stability over time, a third component, an emulsifier, is necessary. longchangextracts.com Propylene (B89431) glycol monooleate, a non-ionic surfactant, functions as such an emulsifier. guidechem.com
The fundamental mechanism of emulsification involves the reduction of interfacial tension between the oil and water phases. longchangextracts.com Emulsifiers like propylene glycol monooleate are amphiphilic molecules, meaning they possess both a water-loving (hydrophilic) and an oil-loving (lipophilic) part. ijpjournal.com In the case of this compound, the propylene glycol portion is hydrophilic, and the oleic acid tail is lipophilic. guidechem.com When introduced into an oil and water mixture, these molecules preferentially adsorb at the oil-water interface, orienting themselves with their hydrophilic heads in the water and their lipophilic tails in the oil. This arrangement lowers the energy required to create new droplet surfaces, facilitating the formation of smaller droplets and a more stable emulsion. ijpjournal.com
The process of forming an emulsion typically involves the input of mechanical energy, such as through homogenization or high-speed mixing. This energy breaks down the dispersed phase into small droplets. The emulsifier then rapidly adsorbs to the newly created surfaces, preventing the droplets from immediately coalescing back together.
Principles of Emulsion Stabilization by this compound and Related Esters
Once an emulsion is formed, its long-term stability is crucial. This compound and other propylene glycol esters contribute to emulsion stability through several key mechanisms. cnadditives.com These emulsifiers are particularly effective in water-in-oil (W/O) emulsions due to their lipophilic nature. researchgate.net
Role of Hydrophilic-Lipophilic Balance (HLB) in Emulsion Type Determination
The Hydrophilic-Lipophilic Balance (HLB) is a semi-empirical scale that helps predict the type of emulsion a surfactant is likely to form. utl.pt The HLB value indicates the balance between the hydrophilic and lipophilic portions of an emulsifier molecule. alfa-chemistry.com A low HLB value (typically 3-6) signifies a more lipophilic or oil-soluble emulsifier, which favors the formation of water-in-oil (W/O) emulsions. Conversely, a high HLB value (8-18) indicates a more hydrophilic or water-soluble emulsifier, which promotes oil-in-water (O/W) emulsions. utl.ptalfa-chemistry.com
This compound has a relatively low HLB value, making it an effective emulsifier for W/O emulsions. The specific HLB can vary slightly depending on the source and purity, but it generally falls within the lipophilic range.
Table 1: HLB Values of Propylene Glycol Esters and Related Emulsifiers
| Emulsifier | HLB Value | Emulsion Type Preference |
| Propylene Glycol Monostearate | 3.4 | W/O |
| This compound | ~3-5 | W/O |
| Sorbitan (B8754009) Monooleate | 4.3 | W/O |
| Glyceryl Monostearate | 3.8 | W/O |
Note: HLB values are approximate and can vary between manufacturers. longchangextracts.comutl.pthlbcalc.com
While the HLB system is a useful predictive tool, it's important to note that it doesn't guarantee emulsion stability, which is also influenced by other factors in the formulation. longchangextracts.com
Interfacial Tension Reduction and Surfactant Curvature Modification
As an amphiphilic molecule, this compound positions itself at the oil-water interface, effectively reducing the interfacial tension (IFT). mdpi.com This reduction in IFT is a primary driver for emulsification, as it lowers the energy required to break down the dispersed phase into smaller droplets. The presence of the emulsifier at the interface creates a barrier that hinders droplet coalescence.
The geometry of the surfactant molecule also influences the curvature of the interfacial film. The relative sizes of the hydrophilic head group and the lipophilic tail determine whether the interface will curve to form oil-in-water or water-in-oil droplets. For this compound, the larger, more dominant oleic acid tail favors a curvature that encapsulates water droplets within a continuous oil phase, leading to W/O emulsions. The addition of co-solvents like propylene glycol can further modify the interfacial packing and curvature of the surfactant monolayer by altering the hydration of the hydrophilic head groups. researchgate.net
Formation and Role of Liquid Crystalline Phases in Stabilization
At the interface between oil and water, surfactants like this compound can self-assemble into ordered structures known as liquid crystalline phases. rsc.org These mesomorphic phases, which can include lamellar, hexagonal, and cubic structures, form a multi-layered film around the dispersed droplets. rsc.orgacs.org This film provides a robust steric barrier that physically prevents droplets from coming into close contact and coalescing.
The formation of these liquid crystalline phases is dependent on the concentration of the emulsifier, the water content, and the temperature. rsc.orgacs.org For instance, in systems containing glycerol (B35011) monooleate (a related monoglyceride), propylene glycol, and water, various liquid crystalline phases like cubic, reversed hexagonal, and lamellar phases have been observed. rsc.org Propylene glycol esters have a tendency to promote the formation of the alpha-crystalline form, which can enhance the stability of the emulsion. cnadditives.com The presence of these ordered structures at the interface significantly contributes to the long-term stability of the emulsion by creating a more rigid and less permeable interfacial layer. researchgate.net
Kinetic Stability and Energy Barriers in Emulsion Systems
Emulsions are thermodynamically unstable, meaning they will eventually break down to minimize the interfacial area between the two immiscible phases. nih.gov However, they can be kinetically stable for extended periods. google.com This kinetic stability is achieved by creating a significant energy barrier that prevents droplet coalescence. firp-ula.org
This compound contributes to this energy barrier in several ways:
Steric Hindrance: The adsorbed layer of emulsifier molecules at the droplet surface creates a physical barrier that prevents droplets from approaching each other too closely. The oleic acid chains extending into the oil phase provide a repulsive force when two droplets come near each other.
Reduced Interfacial Tension: By lowering the interfacial tension, the driving force for droplet coalescence is diminished.
Viscosity Modification: The presence of this compound and the formation of liquid crystalline structures can increase the viscosity of the continuous phase, which slows down the movement of droplets and reduces the frequency of collisions. researchgate.net
The combination of these factors creates a kinetically stable system where the rate of emulsion breakdown is so slow that the product remains stable for its intended shelf life. mdpi.com
Influence of Formulation Components (e.g., Co-solvents, Polymers) on Emulsion Properties
The properties and stability of emulsions containing this compound can be significantly influenced by the presence of other formulation components like co-solvents and polymers.
Co-solvents:
Co-solvents, such as propylene glycol and ethanol (B145695), are often added to emulsion formulations. ijpjournal.comresearchgate.net Propylene glycol, being water-soluble, can alter the properties of the aqueous phase and the surfactant's behavior at the interface. ijpjournal.comresearchgate.net It has been reported to:
Modify Surfactant Curvature: By affecting the hydration of the surfactant's hydrophilic head groups, propylene glycol can alter the preferred curvature of the interfacial film. researchgate.netresearchgate.net
Reduce Interfacial Tension: The addition of propylene glycol can further decrease the interfacial tension, aiding in the formation of smaller droplets. ijpjournal.com
Improve Emulsification: In some systems, co-solvents can enhance the spontaneity of emulsification and lead to the formation of smaller, more stable nanoemulsions. researchgate.net
Polymers:
Polymers are frequently used in conjunction with surfactants to enhance emulsion stability. researchgate.net They can function as thickening agents or form protective layers around the droplets. For example:
Increased Viscosity: Polymers increase the viscosity of the continuous phase, which hinders creaming or sedimentation of the droplets by slowing their movement.
Steric Stabilization: Polymers can adsorb to the droplet surface, providing an additional steric barrier against coalescence. This synergistic effect between polymers and surfactants can lead to more robust and stable emulsions. researchgate.net
Network Formation: Some polymers can form a network structure within the continuous phase, trapping the droplets and preventing their aggregation. For instance, ethylcellulose has been used to structure vegetable oils and stabilize non-aqueous emulsions of propylene glycol. conicet.gov.ar
The interaction between this compound and these additional components is complex and can be tailored to achieve the desired emulsion properties, such as droplet size, viscosity, and long-term stability.
Advanced Emulsion Systems (e.g., Nanoemulsions, Microemulsions, Self-Emulsifying Drug Delivery Systems)
This compound, owing to its amphiphilic nature and solvent properties, is a valuable excipient in the formulation of advanced emulsion systems. These systems, which include nanoemulsions, microemulsions, and self-emulsifying drug delivery systems (SEDDS), are thermodynamically or kinetically stable dispersions of oil and water, offering advantages such as enhanced solubilization of poorly soluble compounds and improved stability.
Nanoemulsions
Nanoemulsions are kinetically stable liquid-in-liquid dispersions with droplet sizes typically in the range of 20-200 nm. Propylene glycol and its esters, like this compound, play a role in their formation and stabilization.
In one study, an oil-in-water (O/W) nanoemulsion containing kojic monooleate was developed and optimized using response surface methodology. The investigation focused on the effects of polyvinyl alcohol (PVA), propylene glycol (PG), and the shear rate of the homogenizer on the resulting droplet size. mdpi.comresearchgate.netsemanticscholar.org The optimized formulation, which aimed for a minimal droplet size, consisted of 27.61% w/w PVA and 1.05% w/w PG, processed at a shear rate of 8656.17 rpm. This resulted in a nanoemulsion with an actual droplet size of 105.93 nm. mdpi.comresearchgate.net The polydispersity index (PDI) for this formulation was 0.13, indicating a narrow and uniform droplet size distribution, which is desirable for stability. mdpi.com The zeta potential, a measure of the magnitude of the electrostatic repulsive forces between droplets, was recorded at -37.37 mV, suggesting good physical stability. mdpi.com
Another research effort focused on developing a solid nanoemulsion preconcentrate for paclitaxel (B517696) delivery. This formulation utilized an oil phase composed of propylene glycol monocaprylate and glycerol monooleate in a 4:1 w/w ratio. nih.govsemanticscholar.org Upon characterization, the reconstituted nanoemulsion exhibited a small droplet size, a low polydispersity index, and a negative zeta potential, all of which are characteristic of a stable nanoemulsion. nih.gov
Table 1: Optimized Kojic Monooleate Nanoemulsion Formulation and Properties
| Parameter | Value | Reference |
| Polyvinyl Alcohol (PVA) | 27.61% w/w | mdpi.comresearchgate.net |
| Propylene Glycol (PG) | 1.05% w/w | mdpi.comresearchgate.net |
| Shear Rate | 8656.17 rpm | mdpi.comresearchgate.net |
| Predicted Droplet Size | 110.21 nm | mdpi.comresearchgate.net |
| Actual Droplet Size | 105.93 nm | mdpi.comresearchgate.net |
| Polydispersity Index (PDI) | 0.13 | mdpi.com |
| Zeta Potential | -37.37 mV | mdpi.com |
Microemulsions
Microemulsions are thermodynamically stable, optically clear, isotropic systems of oil, water, and surfactant, often in combination with a cosurfactant. Propylene glycol is frequently employed as a hydrophilic component or cosurfactant in these formulations.
Research has shown that propylene glycol can significantly influence the phase behavior of microemulsion systems. In studies using pseudoternary phase diagrams to map microemulsion regions, systems containing propylene glycol often exhibit larger microemulsion areas compared to those using only water as the hydrophilic phase. ingentaconnect.com This is attributed to the partial miscibility of propylene glycol with certain oils (like ethyloleate) and surfactant mixtures, as well as its ability to act as a cosurfactant, which increases the fluidity of the surfactant interface. ingentaconnect.com
For instance, a study investigating systems of orange oil, a surfactant mix (polyoxyethylene 20 sorbitan monooleate and sorbitan monolaurate), and a hydrophilic component found that replacing water with propylene glycol resulted in a slightly larger microemulsion region. ingentaconnect.com Electrical conductivity measurements helped to classify the microstructures formed. In propylene glycol-containing systems, only solution-type microemulsions were observed, where conductivity increased with the concentration of the hydrophilic component. This contrasts with water-containing systems where the formation of liquid crystals was also observed. ingentaconnect.com
Another study explored the effects of different components on microemulsion phase behavior in systems composed of an oil (rice bran oil or isopropyl palmitate), a nonionic surfactant mixture (sorbitan monooleate and polyoxyethylene 20 sorbitan monooleate), and a cosolvent (isopropyl alcohol or propylene glycol). japsonline.comjapsonline.comresearchgate.net It was found that both the type of oil and the cosolvent affected microemulsion formation. japsonline.comjapsonline.com Specifically, isopropyl alcohol was found to produce a larger microemulsion region than propylene glycol, a phenomenon attributed to its lower oxygen content, dielectric constant, and surface tension. japsonline.com
Table 2: Influence of Propylene Glycol on Microemulsion Systems
| System Components | Observation | Reference |
| Orange oil / Surfactant-mix / Propylene Glycol | Slightly larger microemulsion region compared to water-based system. | ingentaconnect.com |
| Orange oil / Surfactant-mix / Propylene Glycol | Formation of solution-type microemulsions; no liquid crystals observed. | ingentaconnect.com |
| Isopropyl palmitate / Surfactant-mix / Propylene Glycol | Propylene glycol as a cosolvent enabled microemulsion formation. | japsonline.comjapsonline.com |
| Rice bran oil / Surfactant-mix / Propylene Glycol | Isopropyl alcohol produced a larger microemulsion region than propylene glycol. | japsonline.com |
Self-Emulsifying Drug Delivery Systems (SEDDS)
SEDDS are isotropic mixtures of oils, surfactants, and cosolvents that spontaneously form fine oil-in-water emulsions or microemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. nih.govscispace.com This property makes them highly suitable for enhancing the oral delivery of poorly water-soluble drugs. nih.govmdpi.com
Propylene glycol is commonly used as a cosolvent in SEDDS formulations. mdpi.comresearchgate.net Its function is to help dissolve large amounts of hydrophilic surfactants or the drug itself within the lipidic formulation. mdpi.com The inclusion of solvents like propylene glycol can be crucial for achieving the desired drug load and ensuring the spontaneity of emulsification. nih.gov
A study on the oral delivery of amphotericin B, a poorly water-soluble drug, utilized a SEDDS formulation composed of glyceryl monooleate, Tween 80, polyethylene (B3416737) glycol 400, and propylene glycol. nih.gov This system was designed to spontaneously form a microemulsion in the gastrointestinal tract, thereby improving the drug's dissolution and subsequent absorption. The formulation was found to be physically and chemically stable when stored under refrigeration. nih.gov
The selection of components is critical for the performance of a SEDDS. Non-ionic surfactants with high hydrophilic-lipophilic balance (HLB) values (typically >12) are often preferred to ensure rapid dispersion and the formation of fine o/w droplets. nih.govscispace.com The drug itself can interfere with the self-emulsification process, potentially altering the optimal oil-to-surfactant ratio required for a stable system. nih.gov
Table 3: Components of a Studied SEDDS Formulation
| Component Type | Specific Compound | Reference |
| Oil/Lipid | Glyceryl monooleate | nih.gov |
| Surfactant | Tween 80 (Polysorbate 80) | nih.gov |
| Cosolvent | Polyethylene glycol 400 | nih.gov |
| Cosolvent | Propylene glycol | nih.gov |
| Active | Amphotericin B | nih.gov |
Solubilization and Permeation Enhancement Research
Solubilization Mechanisms in Various Solvent Systems
The ability of propylene (B89431) glycol monooleate to increase the solubility of poorly soluble compounds is attributed to several mechanisms, including co-solvency, surfactant action, and its function within amphiphilic systems.
Propylene glycol is a widely used co-solvent that can significantly enhance the solubility of poorly soluble drugs. scialert.netjaper.in When used in conjunction with propylene glycol monooleate, a synergistic effect on solubilization can be observed. Propylene glycol, being miscible with water and many organic solvents, can modify the polarity of the solvent system, thereby increasing the solubility of non-polar drugs. japer.inwikipedia.org
Research has shown that propylene glycol can act as a solubilizer when added to systems containing glyceryl monooleate (a closely related monoester of oleic acid) and water. scielo.brscielo.br It partitions into the water channels of liquid crystalline structures formed by glyceryl monooleate, widening them and potentially inducing phase transitions to lamellar phases in a concentration-dependent manner. scielo.brscielo.br This alteration of the microstructure can create more favorable environments for the solubilization of drug molecules.
In a study investigating the solubility of enrofloxacin, a combination of co-solvents and buffers demonstrated a synergistic effect, achieving a significant increase in solubility that was not attainable with co-solvents alone. scialert.net While this study did not specifically use this compound, it highlights the principle of combining co-solvents to optimize solubilization. The solubilization potential of various co-solvents in water has been ranked, with ethanol (B145695) showing the highest potential, followed by glycerol (B35011), propylene glycol (PG), and polyethylene (B3416737) glycol 400 (PEG 400). nih.gov
| Co-solvent System | Drug | Key Finding |
| Propylene Glycol / Glyceryl Monooleate / Water | - | Propylene glycol acts as a solubilizer and can induce phase transitions, increasing water uptake. scielo.brscielo.br |
| Polyethylene Glycol 400 / Ethanol | Celecoxib, Rofecoxib, Nimesulide | This mixed solvent system showed the highest solubilization potential for these drugs. scialert.net |
| Ethanol, Propylene Glycol, Glycerol, PEG 400 | Enrofloxacin | The order of solubilization potential in water was found to be ethanol > glycerol > PG > PEG 400. nih.gov |
This compound, as an ester of propylene glycol and oleic acid, possesses surfactant properties. Surfactants enhance solubility primarily through the process of micellization, where the surfactant molecules aggregate to form micelles above a certain concentration known as the critical micelle concentration (CMC). These micelles have a hydrophobic core and a hydrophilic shell, allowing them to encapsulate and solubilize poorly water-soluble drugs. scialert.net
Non-ionic surfactants, a class that includes esters like this compound, are commonly used for this purpose. They are often preferred due to their lower potential for irritation compared to ionic surfactants. scialert.netbiomolther.org The solubilization capacity is influenced by the hydrophilic-lipophilic balance (HLB) value of the surfactant. Surfactants can be used in various formulations, including microemulsions and self-emulsifying drug delivery systems (SEDDS), to improve the solubility of lipophilic drugs. japer.in For instance, a self-microemulsifying drug delivery system composed of oil, surfactant, and co-surfactant can spontaneously form an oil-in-water microemulsion upon gentle agitation in an aqueous phase, effectively solubilizing the entrapped drug. scialert.net
As an amphiphilic molecule, this compound has both a hydrophilic (propylene glycol) and a lipophilic (oleate) portion. This dual nature allows it to play a crucial role in the formation of various liquid crystalline phases when mixed with water or other polar solvents. rsc.orgmdpi.com These phases, such as cubic, hexagonal, and lamellar, consist of discrete hydrophobic and aqueous domains that can accommodate hydrophilic, lipophilic, and other amphiphilic compounds. rsc.org
Glyceryl monooleate, a similar amphiphilic lipid, is known to form liquid crystalline systems with water that can incorporate a wide range of substances. researchgate.net The addition of propylene glycol to these systems can soften the structure and influence phase transitions, which can be triggered by changes in water content and temperature. rsc.org For example, a transition from a cubic to a reversed hexagonal phase can be induced, which may affect the release rate of a solubilized compound. rsc.org The ability of these amphiphilic systems to solubilize different types of molecules makes them valuable as drug delivery vehicles. rsc.org
Strategies for Enhancing Compound Permeation through Model Biological Barriers (Non-Clinical Context)
In a non-clinical setting, this compound is investigated for its ability to enhance the permeation of compounds across model biological barriers, most notably the skin's stratum corneum.
The primary barrier to transdermal drug delivery is the stratum corneum, the outermost layer of the epidermis, which is composed of corneocytes embedded in a lipid-rich matrix. researchgate.net this compound, often in the form of glyceryl monooleate, is known to enhance skin permeation by interacting with and disrupting the highly ordered structure of the stratum corneum lipids. mdpi.comresearchgate.net
The mechanism of action involves increasing the fluidity of the lipid bilayers within the stratum corneum. mdpi.com This disruption of the ordered lamellar structure creates more permeable pathways for drug molecules to diffuse through. researchgate.net Research using techniques like scanning electron microscopy has provided visual evidence of the structural changes in the stratum corneum following treatment with formulations containing glyceryl monooleate. researchgate.net Furthermore, molecular dynamics simulations have suggested that propylene glycol, as a component, can localize in the hydrophilic headgroup regions of lipid bilayers, occupy hydrogen-bonding sites, and increase the disorder of the lipid tails in a concentration-dependent manner. nih.gov This fluidization of the stratum corneum lipids is a key factor in the permeation-enhancing effect of this compound.
The design of formulations is critical for maximizing the transdermal delivery of active compounds. This compound is a valuable component in such formulations, often used in combination with other excipients to achieve a synergistic enhancement of permeation.
In one study, propylene glycol solutions containing various concentrations of glyceryl monooleate significantly increased the in vitro skin permeation and retention of 5-aminolevulinic acid compared to control solutions. nih.gov This demonstrates a concentration-dependent enhancement effect. Another research effort showed that combining glyceryl monooleate with solvents like ethanol-water solutions increased the flux of progesterone (B1679170) across hairless mouse skin. researchgate.net
The combination of propylene glycol with other enhancers like oleic acid has also been explored. scispace.com Formulations containing these combinations can create a more favorable environment for drug partitioning into and diffusion through the skin. For example, the use of propylene glycol as a co-solvent in a gel formulation containing oleic acid was shown to be an efficient strategy for the transdermal delivery of the lipophilic drug lumiracoxib. scispace.com
| Formulation Component(s) | Model Drug | Barrier Model | Key Finding |
| Glyceryl Monooleate / Propylene Glycol | 5-Aminolevulinic Acid | Hairless Mouse Skin | Significantly increased in vitro skin permeation and retention in a concentration-dependent manner. nih.gov |
| Glyceryl Monooleate / Ethanol-Water Solution | Progesterone | Hairless Mouse Skin | Increased the flux of progesterone across the skin. researchgate.net |
| Oleic Acid / Propylene Glycol | Lumiracoxib | Porcine Ear Skin | The combination acted as an efficient penetration enhancer for the highly lipophilic drug. scispace.com |
| Glyceryl Monooleate / Oleic Acid / Propylene Glycol | Celecoxib | - | This system was found to effectively modulate the release and permeation of the drug through the skin. scielo.br |
Formation and Properties of Propylene Glycol Solvates
The formation of solvates, which are crystalline structures incorporating solvent molecules, is a critical area of study in pharmaceutical sciences for its potential to modify the physicochemical properties of active pharmaceutical ingredients (APIs). While water is the most common solvent to form hydrates, organic solvents can also be incorporated to form solvates. Propylene glycol, though less conventional as a solvate-forming solvent, has been shown to form stable solvates with certain drug molecules, offering advantages in terms of stability and solubility. google.comgoogle.com
Research into drug-excipient interactions has revealed that crystalline solvates can precipitate from lipid-based liquid formulations. acs.org Specifically, propylene glycol esters, such as propylene glycol monocaprylate and propylene glycol monolaurate, have been identified in the formation of these solvates. acs.org These findings underscore the potential for inadvertent drug-excipient interactions to result in the formation of novel solid forms with distinct properties. acs.org
Propylene glycol solvates have been found to exhibit greater thermal stability compared to their ethanolate (B101781) or hydrate (B1144303) counterparts. google.comgoogle.com This increased stability is attributed to the higher energy required to remove the larger and less volatile propylene glycol molecule from the crystal lattice. google.com For instance, a patent for a pharmaceutical composition highlighted that propylene glycol solvates of a hygroscopic drug demonstrated decreased hygroscopicity and increased stability and aqueous solubility. google.com The molar ratio of propylene glycol to the drug in these solvates typically ranges from 0.5 to 2.0. google.comjustia.com
The formation of propylene glycol solvates can be a deliberate strategy to improve a drug's characteristics. For hygroscopic or poorly soluble drugs, forming a propylene glycol solvate can make the drug easier to formulate and store. google.comjustia.com These solvates often have fewer solvation states than hydrates, which can lead to more predictable and consistent production and quality of the final drug product. google.com
The table below summarizes key findings from research on propylene glycol solvates, which can be extrapolated to understand the potential behavior in systems containing this compound.
| Property | Observation | Reference |
| Formation | Can precipitate from lipid-based formulations containing propylene glycol esters. | acs.org |
| Stability | More thermally stable than corresponding ethanolate and hydrate forms. | google.comgoogle.com |
| Hygroscopicity | Can decrease the hygroscopicity of drugs. | google.comjustia.com |
| Solubility | Can increase the aqueous solubility of poorly soluble drugs. | google.comjustia.com |
| Stoichiometry | Molar ratio of propylene glycol to drug typically ranges from 0.5 to 2.0. | google.comjustia.com |
| Predictability | Often exhibit fewer solvation states than hydrates, leading to more consistent production. | google.com |
Theoretical and Computational Investigations
Molecular Modeling of Propylene (B89431) Glycol Monooleate Interactions within Formulations
While direct MD simulation studies specifically on propylene glycol monooleate in formulations are not abundant in publicly accessible literature, related research provides a strong basis for understanding its behavior. For instance, MD simulations have been employed to study the structural properties of similar esters, like polyethylene (B3416737) glycol monolaurate, in various solvents. These studies analyze hydrogen bonding, electrostatic interactions, and van der Waals forces to understand solution behavior at a molecular level. rsc.org Such methodologies can be applied to this compound to predict its conformation and interaction with other components in a cosmetic cream or a pharmaceutical emulsion.
Furthermore, molecular dynamics simulations are instrumental in investigating the behavior of glycols and their derivatives at interfaces, which is critical for their role as emulsifiers. Studies on glycol-based hydrogels have used MD and dissipative particle dynamics (DPD) simulations to probe their structural behavior at oil-water interfaces, revealing how they orient themselves to reduce interfacial tension. nih.gov This approach can be extrapolated to model how this compound, with its amphiphilic nature, positions its hydrophilic propylene glycol head and lipophilic oleate (B1233923) tail to stabilize emulsion droplets. The insights gained from such modeling can help in the rational design of emulsion formulations with enhanced stability and desired physical properties.
Simulation Studies of Esterification Processes
The synthesis of this compound via esterification is a cornerstone of its industrial production. Simulation studies of this chemical process can provide detailed information on reaction kinetics, equilibrium yields, and the influence of various process parameters, facilitating the optimization of manufacturing conditions.
Kinetic modeling and process simulation have been successfully applied to the esterification of propylene glycol and its derivatives. For example, studies on the esterification of propylene glycol methyl ether with acetic acid have utilized kinetic models like the Langmuir-Hinshelwood-Hogen-Watson (LHHW) model to fit experimental data and determine apparent activation energies. researchgate.net These models can predict reaction rates under different conditions of temperature, reactant molar ratios, and catalyst loading. researchgate.netresearchgate.net Similar approaches can be used to develop a robust kinetic model for the esterification of propylene glycol with oleic acid.
Process simulation software, such as Aspen Plus, has been used to model and simulate the production of related compounds like propylene glycol methyl ether acetate. mdpi.com These simulations can incorporate the developed kinetic models to design and optimize reactor configurations, such as continuously stirred tank reactors (CSTRs) or plug flow reactors (PFRs), for maximizing the yield and purity of the desired monoester while minimizing by-products. By applying these simulation techniques to the this compound synthesis, it is possible to predict the effects of process variables on the final product composition and to design more efficient and economical production processes.
| Parameter | Description | Relevance to Esterification Simulation |
| Activation Energy (Ea) | The minimum amount of energy required for a reaction to occur. | A key parameter in kinetic models to describe the temperature dependence of the reaction rate. |
| Pre-exponential Factor (A) | A constant in the Arrhenius equation that relates to the frequency of collisions between reacting molecules. | Used in conjunction with activation energy to calculate the rate constant of the reaction. |
| Reaction Order | The relationship between the rate of a chemical reaction and the concentration of the reactants. | Determines how changes in reactant concentrations affect the reaction rate in the simulation. |
| Equilibrium Constant (Keq) | The ratio of the concentrations of products to reactants at chemical equilibrium. | Essential for predicting the maximum achievable yield of this compound under specific conditions. |
Thermodynamic Modeling of Emulsion Systems
This compound is widely used as an emulsifier, and understanding the thermodynamic principles governing the stability of emulsions containing this compound is critical for formulation science. Thermodynamic modeling can predict phase behavior and the conditions under which a stable emulsion will form.
The phase behavior of systems containing propylene glycol, water, and surfactants like glycerol (B35011) monooleate (a structurally similar monoester) has been investigated to construct ternary and quaternary phase diagrams. rsc.org These diagrams map the different phases (e.g., cubic, hexagonal, lamellar) that form at various compositions and temperatures, providing a thermodynamic basis for formulating stable liquid crystalline phases and emulsions. rsc.org Similar studies incorporating this compound would be invaluable for understanding its specific contribution to emulsion structure and stability.
Density Functional Theory (DFT) in Understanding Molecular Behavior and Interactions
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. In the context of this compound, DFT calculations can provide fundamental insights into its molecular properties, reactivity, and intermolecular interactions.
Applications Beyond Direct Medical Dosage and Consumer Products
Role in Polymer Science and Resin Synthesis
In the field of polymer chemistry, propylene (B89431) glycol monooleate and its parent compound, propylene glycol, serve as fundamental building blocks and functional additives in the synthesis of a wide range of resins and polymers.
Propylene glycol is a critical raw material in the production of unsaturated polyester (B1180765) resins (UPR) and polyurethanes. persianutab.compropylene-glycol.com Approximately 45% of all propylene glycol produced is used as a chemical feedstock for UPRs. wikipedia.org In this process, propylene glycol is reacted with unsaturated anhydrides, such as maleic anhydride, along with other acids like isophthalic acid, to form a copolymer. wikipedia.org This resulting polymer chain contains double bonds that allow it to be cross-linked, often with styrene, to create a durable thermoset plastic. wikipedia.org These resins are integral to the manufacturing of reinforced plastics, such as those used in marine construction, automotive parts, and wind turbine blades. persianutab.compropylene-glycol.com
While propylene glycol is the primary diol used, derivatives such as propylene glycol monooleate are specifically cited for their utility in polyurethane formulations. For instance, 1,2-propylene glycol monooleate is listed as a useful oleic acid derivative in the preparation of two-component castable polyurethane elastomers. google.com Similarly, propylene glycol is reacted with propylene oxide to generate oligomers and polymers known as polyols, which are fundamental precursors for producing polyurethanes used in foams, insulation, and other applications. propylene-glycol.comwikipedia.org Polyethylene (B3416737) glycol monooleate (PEGMO), a related compound, has also been synthesized and reacted with isocyanates to create modified epoxy resins, demonstrating the role of oleate (B1233923) esters in developing advanced polymer systems. researchgate.net
Propylene glycol and its esters play a significant role in the formulation of water-based acrylic architectural paints. Propylene glycol itself is added to extend the "open time" or drying time of the paint, which it achieves due to its slower evaporation rate compared to water. wikipedia.org This allows for better leveling and application properties. kimyagaran.compaintsforlife.eu It also provides crucial freeze-thaw stability to the paint emulsion, preventing it from breaking down in cold temperatures. kimyagaran.commohiniorganics.in
More specifically, oleic acid propylene glycol esters are identified as effective low-VOC (Volatile Organic Compound) coalescents for water-based paint compositions. google.com Coalescing agents are essential for proper film formation in latex paints, helping the polymer particles fuse together as the water evaporates. The use of this compound as a coalescent helps meet the industry's need to reduce VOC emissions and their environmental impact. google.com
Use as a Bioplasticizer for Polymeric Materials (e.g., PVC)
This compound is a key component in the synthesis of environmentally friendly bioplasticizers for polyvinyl chloride (PVC). Research has focused on creating epoxidized esters from renewable resources like oleic acid and propylene glycol to replace traditional phthalate (B1215562) plasticizers. researchgate.netvu.lt
In one such synthesis, this compound and dioleate are first formed, which then react with succinic acid before an epoxidation step. researchgate.net This process results in a biodegradable bioplasticizer. researchgate.netvu.lt The effectiveness of this bioplasticizer was evaluated by incorporating it into PVC and testing the material's properties.
A study demonstrated that PVC processed with this bioplasticizer at 170°C for 7.5 minutes achieved a tensile strength of approximately 23 MPa and an elongation at break of 200%. researchgate.netvu.lt Crucially, the migration of the plasticizer was very low, measured at 4.4% after 7 days and 6.8% after 28 days, indicating good compatibility and permanence within the PVC matrix. researchgate.netvu.lt These findings position this compound-derived esters as a viable and safer alternative to conventional plasticizers like di(2-ethylhexyl)phthalate (DEHP). nih.govdntb.gov.ua
Table 1: Performance of PVC with this compound-Based Bioplasticizer This table is interactive. You can sort and filter the data.
| Property | Test Condition | Result | Reference |
|---|---|---|---|
| Tensile Strength | Processed at 170°C for 7.5 min | ~23 MPa | researchgate.net, vu.lt |
| Elongation at Break | Processed at 170°C for 7.5 min | 200% | researchgate.net, vu.lt |
| Plasticizer Migration | After 7 days | 4.4% | researchgate.net, vu.lt |
| Plasticizer Migration | After 28 days | 6.8% | researchgate.net, vu.lt |
Applications in Lubrication and Dispersing Agents
This compound is widely recognized for its properties as a lubricant and a dispersing agent in various industrial applications. made-in-china.comalfa-chemistry.comsentonpharm.comechemi.com It is characterized as a low-viscosity oily liquid that functions as an effective low-temperature lubricant. mohiniorganics.in Its non-ionic surfactant nature allows it to penetrate, disperse, and emulsify waxy and oily substances. sentonpharm.com
As a dispersing agent and emulsion stabilizer, it is used to ensure the uniform distribution of particles within a liquid medium and to maintain the stability of emulsions. alfa-chemistry.comechemi.com These properties are valuable in the formulation of industrial lubricants and other chemical preparations where the blending of immiscible substances is required. mohiniorganics.in For example, it is used as an emulsifier for industrial lubricants and as a dispersing agent for pigments. mohiniorganics.insentonpharm.com
Cryopreservation and Antifreeze Research (Non-Biological Contact)
Propylene glycol is a well-established antifreeze agent, and its properties are leveraged in applications where contact with potable water or the environment is a concern. wikipedia.orgcnchemsino.comnih.gov Water-propylene glycol mixtures are frequently used to winterize the plumbing systems in vacant structures, recreational vehicles (RVs), and boats. wikipedia.orggoogle.com Unlike ethylene (B1197577) glycol, propylene glycol is non-toxic, making it a safer alternative for these applications. cnchemsino.com
Research into enhancing antifreeze formulations has involved derivatives of oleic acid. One patent describes an improved antifreeze composition for potable water systems that combines propylene glycol with a sorbitol surfactant, polyoxyethylene (20) sorbitan (B8754009) monooleate. google.com The addition of this oleate-containing surfactant was found to further depress the freezing point of the propylene glycol solution. In one test, a composition with 0.20% of the surfactant lowered the freezing point to -62°F, compared to -52°F for the propylene glycol solution alone. google.com The surfactant helps the solution to form a gel rather than sharp ice crystals, which enhances its ability to prevent freeze damage in pipes (B44673) and equipment. google.com This application is strictly for non-biological contact systems, ensuring the protection of equipment from extreme cold. google.com While propylene glycol is a common cryoprotectant for microorganisms, its toxicity can be a limiting factor for many microbes. researchgate.netnih.gov
Future Directions and Emerging Research Avenues
Development of Sustainable and Green Synthesis Routes
The chemical industry is increasingly shifting towards sustainable and environmentally friendly processes. For propylene (B89431) glycol monooleate, this trend is driving research into greener synthesis methods that minimize waste, reduce energy consumption, and utilize renewable resources.
Conventional synthesis of propylene glycol monooleate often involves direct esterification of oleic acid and propylene glycol at high temperatures with an acid or alkaline catalyst, or through interesterification of fats. asbe.orgprepchem.com While effective, these methods can have environmental drawbacks.
A significant area of research is the use of enzymatic catalysis, particularly with lipases, to produce this compound. asbe.orgsmolecule.com Lipases offer high selectivity and operate under milder reaction conditions, reducing energy requirements and the formation of byproducts. ias.ac.inresearchgate.net For instance, immobilized lipases like Novozym 435 have been shown to be effective catalysts for the esterification of fatty acids with propylene glycol. ias.ac.inresearchgate.net Research has also explored the intensification of this enzymatic synthesis through methods like microwave irradiation, which can synergistically enhance reaction rates. ias.ac.inresearchgate.net
The transition to renewable feedstocks is another cornerstone of sustainable synthesis. researchgate.net A notable development is the production of propylene glycol from glycerin, a byproduct of biodiesel production. researchgate.netresearchgate.netacs.org This route provides a sustainable alternative to petroleum-derived propylene glycol, thereby making the entire lifecycle of this compound greener. nih.govfuturemarketinsights.com The use of oleic acid derived from vegetable oils further enhances the renewable profile of the final product.
Furthermore, research is being conducted on solvent-free reaction systems or the use of greener solvents like supercritical carbon dioxide to minimize the environmental impact of the synthesis process. acs.org These green chemistry approaches aim to make the production of this compound more economically and environmentally sustainable. acs.org
Novel Applications in Advanced Materials Science
The unique properties of this compound make it a candidate for use in the development of advanced materials. Its amphiphilic nature, combining both hydrophilic and lipophilic characteristics, is particularly advantageous.
In the field of polymer science, this compound and its derivatives are being investigated as bioplasticizers for polymers like polyvinyl chloride (PVC). researchgate.netresearchgate.net Epoxidized this compound, for example, has been studied as an effective, biodegradable alternative to traditional phthalate (B1215562) plasticizers. researchgate.netresearchgate.net These bioplasticizers can improve the flexibility and processing characteristics of PVC while offering a better environmental profile. researchgate.netresearchgate.net
In nanotechnology, this compound is utilized in the synthesis and stabilization of nanoparticles. smolecule.com It can act as a surfactant or co-surfactant in the formation of nanoemulsions and nanocapsules, which have applications in various fields, including drug delivery. google.comnih.gov The compound's ability to form stable interfaces is crucial for creating these nanostructured materials. For instance, it can be a component of the liquid oil phase in nanoparticle compositions designed for delivering therapeutic agents. google.com
Additionally, research is exploring the use of this compound in creating materials with specific functionalities, such as shape-memory polymers and advanced coatings. wikipedia.org Its role as a reactive diluent in epoxy resins, for example, can modify the final properties of the cured material, imparting greater flexibility and impact resistance. wikipedia.org
Advanced Formulation Strategies for Complex Systems
This compound is a well-established excipient in the pharmaceutical and cosmetics industries. europa.eu Future research is focused on leveraging its properties to develop more sophisticated and effective formulation strategies for complex systems, particularly for the delivery of active ingredients.
A key area of investigation is its use in self-emulsifying drug delivery systems (SEDDS) and self-microemulsifying drug delivery systems (SMEDDS). nih.gov These systems can enhance the solubility and bioavailability of poorly water-soluble drugs. This compound can act as a lipid component or a surfactant in these formulations, facilitating the spontaneous formation of fine oil-in-water emulsions in the gastrointestinal tract. nih.gov
Furthermore, its role as a penetration enhancer in topical and transdermal drug delivery is being actively studied. researchgate.net Formulations containing this compound have been shown to increase the skin permeation of various active molecules. researchgate.netnih.govcir-safety.org Research is focused on understanding and optimizing its interaction with the skin's lipid barrier to design more efficient transdermal delivery systems. nih.gov For example, it has been used in combination with other components like glyceryl monooleate to create liquid crystalline systems that can modulate drug release and skin permeation. nih.govnih.gov
The development of complex, multi-phase emulsions, such as water-in-oil-in-water (w/o/w) or oil-in-water-in-oil (o/w/o) emulsions, is another emerging area. pharmacylibrary.com this compound can be a crucial component in stabilizing these intricate structures, which have potential applications in controlled release and the encapsulation of sensitive ingredients. pharmacylibrary.com
Deeper Mechanistic Understanding through Advanced Analytical and Computational Tools
To unlock the full potential of this compound, a more profound understanding of its behavior at the molecular level is necessary. Advanced analytical techniques and computational modeling are being employed to elucidate the mechanisms underlying its functionality.
Techniques such as cryo-field emission scanning electron microscopy are used to visualize the structure of microemulsions and other colloidal systems containing this compound, providing insights into their morphology and organization. researchgate.net Spectroscopic methods, including Fourier-transform infrared spectroscopy (FT-IR), are used to study molecular interactions, such as the formation of ester bonds during synthesis or interactions within a formulation. mdpi.com
Computational modeling, particularly molecular dynamics (MD) simulations, is becoming an invaluable tool for investigating the interactions of this compound with other molecules, such as lipids in biological membranes. acs.org These simulations can provide a detailed picture of how it enhances skin penetration, for example, by disordering the lipid lamellae of the stratum corneum. acs.org The Jouyban-Acree model is another computational tool used to predict the solubility of drugs in water-propylene glycol mixtures, which is crucial for formulation development. researchgate.net
By combining experimental data from advanced analytical instruments with the predictive power of computational models, researchers can gain a more comprehensive and mechanistic understanding of this compound. This knowledge will be instrumental in designing new and improved products and applications, from more effective drug delivery systems to novel advanced materials.
Q & A
Q. What are the validated methods for synthesizing propylene glycol monooleate, and how can reaction efficiency be optimized?
this compound is synthesized via esterification of oleic acid with propylene glycol. To optimize reaction efficiency, researchers should monitor molar ratios (e.g., 1:1 to 1:3 oleic acid to propylene glycol), use acid catalysts (e.g., sulfuric acid or enzymatic lipases), and control temperature (typically 80–120°C). Post-synthesis purification via vacuum distillation or molecular sieves removes unreacted glycol and fatty acids. Reaction progress can be tracked using acid value titration or FTIR to confirm ester bond formation .
Q. How can researchers characterize this compound’s purity and structural integrity?
Key methods include:
- Infrared Spectroscopy (FTIR) : To confirm ester carbonyl peaks (~1740 cm⁻¹) and hydroxyl groups .
- Gas Chromatography (GC) : Quantify residual ethylene oxide or dioxane contaminants (limits: ≤620 ppm for ethylene oxide) using N,N-dimethylacetamide extraction and sodium chloride partitioning .
- Fatty Acid Composition Analysis : Compare against pharmacopeial standards (e.g., USP) using GC-MS to verify oleic acid (C18:1) dominance (>90%) .
Q. What experimental protocols ensure accurate determination of hydrophilic-lipophilic balance (HLB) for formulation studies?
The HLB value (e.g., ~15.1 for this compound) is determined via Griffin’s method:
- Calculate using the formula: , where is the hydrophilic portion’s molecular weight.
- Validate experimentally by testing emulsification efficiency in oil-water systems (e.g., mineral oil/water). Adjust HLB by blending with low-HLB surfactants (e.g., Span 80) for stability .
Advanced Research Questions
Q. How do researchers resolve contradictions in stability data under varying storage conditions?
Stability studies should assess:
- Oxidative Degradation : Accelerated aging at 40°C/75% RH with peroxide value testing (limit: ≤6.0 mEq/kg) .
- Hydrolysis : Monitor free fatty acid content via acid value titration under acidic/basic conditions. Use nitrogen inerting during storage to mitigate oxidation .
- Compatibility : Screen for incompatibilities with amines, strong oxidizers, or aldehydes using differential scanning calorimetry (DSC) to detect exothermic reactions .
Q. What advanced analytical techniques are recommended for identifying degradation byproducts in pharmaceutical formulations?
- LC-MS/MS : Detect trace degradation products (e.g., mono- and diglycerides) with high sensitivity.
- NMR Spectroscopy : Resolve structural changes in the propylene glycol backbone or fatty acid chain .
- Accelerated Stability Testing : Use ICH Q1A guidelines (25°C/60% RH and 40°C/75% RH) to correlate degradation kinetics with Arrhenius models .
Q. How can researchers design experiments to evaluate this compound’s role in enhancing drug solubility?
- Phase Solubility Studies : Incrementally add the compound to a drug solution and measure solubility via UV-Vis or HPLC.
- Pseudoternary Phase Diagrams : Map microemulsion regions using water, oil (e.g., isopropyl myristate), and surfactant blends. Optimize ratios for maximal drug loading .
- In Vitro Permeation : Use Franz diffusion cells with synthetic membranes (e.g., Strat-M®) to assess bioavailability enhancement .
Methodological Considerations Table
| Research Focus | Key Parameters | Analytical Tools | Reference Standards |
|---|---|---|---|
| Synthesis Optimization | Molar ratio, catalyst type, temperature | FTIR, GC-MS | USP Propylene Glycol Monolaurate |
| Stability Testing | Peroxide value, acid value, RH conditions | DSC, LC-MS/MS | PhEur Fatty Acid Composition |
| Formulation Design | HLB, droplet size, drug loading | Dynamic Light Scattering, Phase Diagrams | FCC Polyethylene Glycol |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
